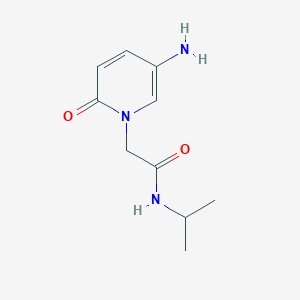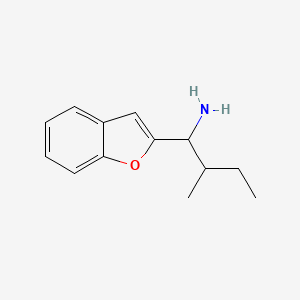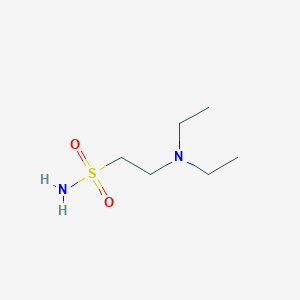
2-(Diethylamino)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethane-1-sulfonamide is an organic compound with the molecular formula C6H16N2O2S. It contains a tertiary amine and a sulfonamide group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethane-1-sulfonamide can be achieved through several methods:
Nucleophilic Substitution:
Reductive Amination: Another method includes the reductive amination of aldehydes or ketones with diethylamine, followed by sulfonamide formation.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, primary and secondary amines, and various substituted derivatives .
Applications De Recherche Scientifique
2-(Diethylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethane-1-sulfonamide
- 2-(Diethylamino)propane-1-sulfonamide
- 2-(Diethylamino)butane-1-sulfonamide
Uniqueness
2-(Diethylamino)ethane-1-sulfonamide is unique due to its specific combination of a tertiary amine and sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C6H16N2O2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-(diethylamino)ethanesulfonamide |
InChI |
InChI=1S/C6H16N2O2S/c1-3-8(4-2)5-6-11(7,9)10/h3-6H2,1-2H3,(H2,7,9,10) |
Clé InChI |
PLLHYBGLFFDOFQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)



![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
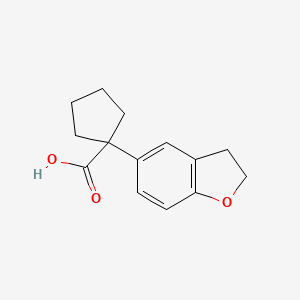
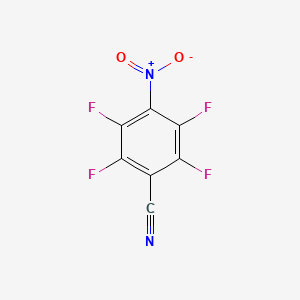
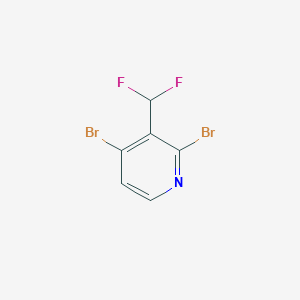
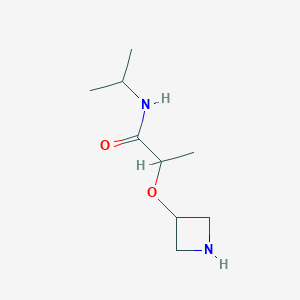
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
